Prop-2-en-1-yl 5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the dihydropyridine core, introduction of the furan ring, and subsequent functionalization to introduce the cyano, carbamoyl, and sulfanyl groups. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine, which are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.
Uniqueness
What sets PROP-2-EN-1-YL 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE apart is its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O4S/c1-5-11-32-25(30)22-17(4)27-24(18(13-26)23(22)20-10-7-12-31-20)33-14-21(29)28-19-9-6-8-15(2)16(19)3/h5-10,12,23,27H,1,11,14H2,2-4H3,(H,28,29) |
InChI Key |
NGIJAYLWSCRZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N)C |
Origin of Product |
United States |
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